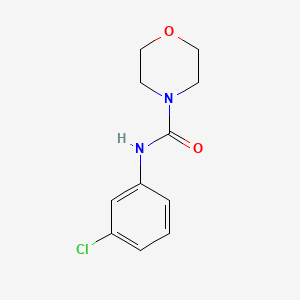

N-(3-chlorophenyl)morpholine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNHYLVUBLLZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-14-9 | |

| Record name | 4-(3-CHLOROPHENYLCARBAMOYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl Morpholine 4 Carboxamide and Its Analogues

Synthetic Routes for N-(3-chlorophenyl)morpholine-4-carboxamide

The synthesis of this compound is most directly achieved through the formation of an amide bond between its two key precursors: 3-chloroaniline (B41212) and a morpholine-4-carbonyl derivative. This approach is a standard and reliable method in organic synthesis for creating urea-like structures.

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound is contingent on the availability and purity of its primary reactants. The two essential precursors are 3-chloroaniline and morpholine-4-carbonyl chloride.

3-Chloroaniline: This substituted aniline (B41778) is a common chemical intermediate. A primary industrial route for its preparation involves the reduction of 3-chloronitrobenzene. atamanchemicals.comchemicalbook.com This reduction can be achieved through catalytic hydrogenation using precious metals or metal sulfides as catalysts. To prevent the undesired side reaction of dehalogenation (replacement of the chlorine atom with hydrogen), metal oxides are often added to the catalyst system, leading to yields of approximately 98%. atamanchemicals.comchemicalbook.com An alternative, multi-step synthesis starting from benzene (B151609) involves a sequence of nitration to form nitrobenzene, followed by chlorination to yield 3-chloronitrobenzene, and finally, reduction of the nitro group to the amine. vedantu.comdoubtnut.com

Morpholine-4-carbonyl chloride: This acyl chloride is the activated form of the morpholine (B109124) moiety required for the amide coupling reaction. It is typically synthesized by reacting morpholine with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547) (ditrichloromethyl carbonate). chemicalbook.com The reaction can be performed by treating morpholine with triphosgene in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.com Another method involves reacting morpholine hydrochloride with phosgene in an inert solvent like toluene (B28343) or xylene at elevated temperatures (60-120°C). chemicalbook.comchemicalbook.comgoogle.com

The selection of these specific reactants is based on the principles of nucleophilic acyl substitution, where the nucleophilic amino group of 3-chloroaniline attacks the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride.

Table 1: Precursor Synthesis Overview

| Precursor | Starting Material(s) | Key Reagents | Typical Yield | Reference(s) |

|---|---|---|---|---|

| 3-Chloroaniline | 3-Chloronitrobenzene | H₂, Noble Metal Catalyst, Metal Oxides | ~98% | atamanchemicals.comchemicalbook.com |

| 3-Chloroaniline | Benzene | 1. HNO₃, H₂SO₄ 2. Cl₂, AlCl₃ 3. Fe, HCl or H₂, Pd/C | - | vedantu.comdoubtnut.com |

| Morpholine-4-carbonyl chloride | Morpholine | Triphosgene, Triethylamine | 65% | chemicalbook.com |

| Morpholine-4-carbonyl chloride | Morpholine Hydrochloride | Phosgene | High | google.com |

Reaction Conditions and Optimization Strategies

The coupling of 3-chloroaniline and morpholine-4-carbonyl chloride is a nucleophilic acyl substitution reaction. The general conditions involve combining the two reactants in an inert aprotic solvent.

Solvent: Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used solvents. acs.orgnih.gov

Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. chemicalbook.com The removal of HCl drives the reaction equilibrium towards the product.

Temperature: The reaction is typically conducted at temperatures ranging from 0°C to room temperature to control the reaction rate and minimize potential side reactions. chemicalbook.com

Optimization of the reaction involves several strategies. The molar ratio of reactants can be adjusted; for instance, a slight excess of the acyl chloride or the amine might be used depending on their cost and ease of removal. The choice of base and solvent can also impact the reaction rate and yield. In some cases, coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used, particularly if starting from a carboxylic acid instead of an acyl chloride. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time. acs.org

An alternative synthetic route involves the reaction of 3-chlorophenyl isocyanate with morpholine. nih.gov This method avoids the generation of HCl and often proceeds under mild conditions, simply by mixing the two components in a suitable solvent.

Table 2: Typical Reaction Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Reference(s) |

|---|---|---|---|---|---|

| 3-Chloroaniline | Morpholine-4-carbonyl chloride | Dichloromethane | Triethylamine | 0°C to Room Temp. | chemicalbook.com |

| Morpholine | 3-Chlorophenyl isocyanate | Acetonitrile | DMAP (catalyst) | Room Temp. | nih.gov |

Purification and Isolation Techniques

Post-reaction, a standard aqueous workup is typically employed. This involves washing the reaction mixture with water, followed by a dilute acid (like 1M HCl) to remove excess amine and the base, and then a dilute base (like NaHCO₃ solution) to remove any acidic impurities. The organic layer is then dried over an anhydrous salt, such as sodium sulfate (B86663), and the solvent is evaporated under reduced pressure. acs.org

The final purification of the crude this compound is most commonly achieved through one of two methods:

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, or ethyl acetate (B1210297)/hexane) and allowed to cool slowly, causing the pure product to crystallize out.

Column Chromatography: The crude product is passed through a silica (B1680970) gel column using an appropriate eluent system, such as ethyl acetate in hexane, to separate the desired compound from impurities. chemicalbook.comacs.orgacs.org The purity of the final product is then confirmed using analytical techniques like NMR spectroscopy and mass spectrometry.

General Synthetic Approaches for Morpholine Carboxamide Scaffolds

The morpholine carboxamide scaffold is a significant structural motif in medicinal chemistry. nih.govjchemrev.com Consequently, various synthetic strategies have been developed for its construction, ranging from conventional multi-step sequences to more modern, efficiency-focused approaches.

Conventional Synthetic Pathways

Traditional methods for synthesizing morpholine carboxamides and their analogues generally rely on robust and well-understood chemical transformations.

Amide Coupling/Urea Formation: The most prevalent method involves the reaction of a substituted aniline with morpholine-4-carbonyl chloride or the reaction of a substituted aryl isocyanate with morpholine, as detailed in section 2.1. nih.gov A related approach is the coupling of a carboxylic acid with an amine using a peptide coupling reagent. nih.gov

Multi-step Annulation: A common pathway to create the morpholine ring itself involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride. chemrxiv.org This process typically requires three steps: amide bond formation, cyclization to a morpholinone intermediate, and subsequent reduction of the amide carbonyl using a hydride reagent like borane (B79455) or an aluminum hydride. chemrxiv.org

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig amination allows for the formation of N-aryl morpholines by coupling an aryl halide or triflate with morpholine. nih.govresearchgate.net While more commonly used to attach the morpholine nitrogen directly to an aryl ring, this methodology could be adapted for carboxamide synthesis in a multi-step sequence.

Intramolecular Cyclization: Substituted morpholines can be synthesized via intramolecular cyclization reactions. For example, Pd-catalyzed carboamination reactions between ethanolamine (B43304) derivatives and aryl bromides can generate the morpholine ring system in a stereocontrolled manner. nih.gov

Green Chemistry Approaches in Morpholine Carboxamide Synthesis

In line with the growing importance of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing morpholine-containing compounds. unibo.it

Greener Synthesis of the Morpholine Ring: A significant advancement is the development of a two-step, redox-neutral protocol to synthesize morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate and a base. organic-chemistry.orgnih.gov This method avoids the use of toxic reagents like chloroacetyl chloride and harsh reducing agents, representing a major environmental and safety improvement over traditional three-step annulation methods. chemrxiv.org

Metal-Free Reactions: To circumvent the use of expensive and potentially toxic transition metals, metal-free synthetic routes are being explored. An example is the use of ammonium (B1175870) persulfate to initiate a radical cascade cyclization of aryl alkynoates with oxamic acids to form carbamoylated heterocycles, including those with morpholine amide moieties. acs.orgacs.org

One-Pot and Cascade Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel minimizes waste from intermediate purification steps and reduces solvent usage. acs.org A strategy combining C-H arylation and transamidation in a one-pot fashion has been developed to create diverse benzofuran-2-carboxamide (B1298429) derivatives, showcasing the efficiency of such approaches. mdpi.com

Use of Greener Solvents: There is a conscious effort to replace hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), water, or performing reactions under solvent-free conditions. organic-chemistry.orggoogle.com

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient, cost-effective, and safer manufacturing processes. acs.orgorganic-chemistry.org

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives. nih.govmdpi.com

In the context of morpholine-containing compounds, microwave irradiation has been shown to be a reliable and eco-friendly heating method. mdpi.com For example, the synthesis of morpholine-based chalcones was significantly expedited using microwave heating, demonstrating faster reaction times and higher conversion rates. mdpi.com Similarly, a one-step, microwave-assisted method was developed for the direct amidation of quinoline-2-carboxylic acid with various anilines, showcasing the efficiency of this approach for forming carboxamide bonds. nih.gov Other studies have utilized microwave irradiation to facilitate nucleophilic aromatic substitution reactions involving morpholine, further highlighting its utility in synthesizing N-aryl morpholine structures. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Morpholine-Based Chalcones

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Typically several hours | Significantly shorter (minutes) | mdpi.com |

| Energy Consumption | Higher | Lower | mdpi.com |

| Product Yield | Moderate to good | Often higher | mdpi.com |

| Selectivity | Variable | Often more selective | mdpi.com |

Solvent-Free Methods

Solvent-free synthesis represents a key principle of green chemistry, aiming to reduce environmental impact by eliminating or minimizing the use of organic solvents. These reactions often proceed more efficiently, with reduced work-up procedures and in higher purity. researchgate.net

The synthesis of N-aryl carboxamides has been successfully achieved under solvent-free conditions. For example, 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides were synthesized by the condensation of 2-aminonicotinaldehyde with N-arylcyanoacetamides in the presence of piperidine (B6355638) under solvent-free conditions at room temperature. researchgate.net This method resulted in excellent yields and high purity of the final products. researchgate.net While a specific solvent-free synthesis for this compound is not detailed in the reviewed literature, the success with analogous N-aryl carboxamide structures suggests its feasibility. Such methods are advantageous for their operational simplicity and environmental benefits. researchgate.net

Palladium-Catalyzed Reactions in Related Morpholine Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of C-N bonds to form N-aryl heterocycles. acs.org These methods are noted for their reliability and versatility under user-friendly conditions. acs.org Various palladium-catalyzed strategies have been developed for the synthesis of substituted morpholines. nih.gove3s-conferences.orgnih.gov

A key strategy is the palladium-catalyzed hydroamination reaction, which has been used for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. nih.gov Another powerful method is the palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide, which provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.orgnih.gov This modular approach allows for significant variation in the substituents on the morpholine ring. nih.gov Furthermore, palladium-catalyzed C-N coupling reactions are widely employed to attach the morpholine moiety to various aryl halides, demonstrating broad substrate scope and functional group tolerance. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions for Morpholine Synthesis

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Hydroamination | Carbamate-protected aziridines, unsaturated alcohols | 2,5-Disubstituted morpholines | nih.gov |

| Carboamination | Substituted ethanolamine derivatives, aryl/alkenyl bromides | cis-3,5-Disubstituted morpholines | nih.gov |

| C–N Cross-Coupling | Morpholine, aryl halides | N-Aryl morpholines | acs.org |

| Tandem Allylic Substitution | Allylic substrates, amino alcohols | Asymmetrically substituted morpholines | acs.org |

Chemical Transformations and Derivatization

The this compound scaffold offers multiple sites for chemical modification, including the carboxamide linkage, the phenyl ring, and the morpholine ring. Derivatization at these positions is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Strategies for Functional Group Modification on the Carboxamide Moiety

The carboxamide group is a stable functional group, but it can be subjected to several transformations. One key strategy is transamidation, where the amide bond is cleaved and reformed with a different amine. A one-pot, two-step transamidation procedure has been shown to be highly efficient for generating diverse collections of benzofuran-2-carboxamide derivatives, particularly with cyclic secondary amines like morpholine and piperidine. mdpi.com This method offers a modular approach to introduce new functionalities. Another potential modification is the reduction of the carbonyl group to a methylene (B1212753) group, converting the carboxamide into an amine, which would significantly alter the electronic and steric properties of the linker.

Structural Elaboration of the Phenyl Ring System

The 3-chlorophenyl ring provides a versatile platform for structural elaboration. The existing chloro-substituent can be modified or used to direct further substitutions.

Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, although it deactivates the ring. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at positions 2, 4, or 6 of the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond can be a site for nucleophilic aromatic substitution, especially if the ring is further activated with electron-withdrawing groups. A regioselective SNAr displacement of a chlorine atom at the C4 position of a quinoline (B57606) ring with morpholine has been demonstrated, providing a precedent for such transformations on chloro-aromatic systems. mdpi.com

Palladium-Catalyzed Cross-Coupling: The chlorine atom can be replaced with various substituents using palladium-catalyzed cross-coupling reactions like Suzuki (for C-C bond formation), Buchwald-Hartwig (for C-N or C-O bond formation), or Sonogashira (for C-C triple bond formation) reactions. These reactions are fundamental in medicinal chemistry for creating diverse analogues.

Table 3: Potential Strategies for Phenyl Ring Functionalization

| Reaction Type | Target Position | Potential Reagent | Outcome |

|---|---|---|---|

| Electrophilic Nitration | C2, C4, C6 | HNO₃/H₂SO₄ | Introduction of a nitro group |

| Suzuki Coupling | C3 (replaces Cl) | Aryl boronic acid, Pd catalyst | Formation of a biaryl system |

| Buchwald-Hartwig Amination | C3 (replaces Cl) | Amine, Pd catalyst | Introduction of a new amino group |

| Nucleophilic Aromatic Substitution | C3 (replaces Cl) | Nucleophile (e.g., another amine) | Replacement of chlorine |

Modifications of the Morpholine Ring Structure

The morpholine ring itself can be modified to alter the compound's spatial arrangement and physicochemical properties. While modifying a pre-existing morpholine ring can be challenging, several synthetic strategies allow for the construction of substituted morpholine rings from the ground up (de novo synthesis). nih.govresearchgate.net

A versatile de novo synthesis using a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization allows for the assembly of morpholines with substituents at up to four positions. nih.gov Another approach involves the ring opening of activated precursors like 2-tosyl-1,2-oxazetidine with nucleophiles to generate polysubstituted morpholines. acs.org These modular synthetic routes provide access to congeners with substituents at various positions (e.g., C2, C3, C5, C6), which can be used to constrain the otherwise flexible morpholine ring conformation. acs.org Such conformational constraints are a valuable tool in drug design to optimize binding to biological targets. acs.org

Advanced Spectroscopic and Structural Characterization Studies for N 3 Chlorophenyl Morpholine 4 Carboxamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the elucidation of molecular structures. For N-(3-chlorophenyl)morpholine-4-carboxamide, ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons of the 3-chlorophenyl group and the morpholine (B109124) ring. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The protons on the morpholine ring would be expected to show characteristic signals, likely as two distinct multiplets in the δ 3.0-4.0 ppm range, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group would be expected to have a characteristic chemical shift in the δ 160-170 ppm region. The carbons of the 3-chlorophenyl ring would appear in the aromatic region (δ 110-150 ppm), and the morpholine ring carbons would be found in the aliphatic region (typically δ 40-70 ppm).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide would likely appear as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the morpholine ring would be just below 3000 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would likely be visible in the 1000-1200 cm⁻¹ region. Finally, a C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its mass would correspond to the molecular weight of the compound (C₁₁H₁₃ClN₂O₂). The presence of a chlorine atom would be indicated by an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for such a molecule would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 3-chlorophenyl isocyanate radical cation and the morpholine cation, or the loss of the morpholine ring.

X-ray Crystallography of Related Morpholine Carboxamide Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related structures, such as 4-Morpholinecarboxamidine nih.gov and N-(2-Chloroethyl)morpholine-4-carboxamide, offers insights into the likely structural features.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing intermolecular interactions. Hydrogen bonding would likely be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen and the morpholine oxygen and nitrogen atoms acting as potential acceptors. These interactions would link the molecules into chains, sheets, or a three-dimensional network. nih.gov

Conformational Analysis of the Morpholine Ring

The morpholine ring in related structures typically adopts a chair conformation. nih.gov This is the most stable conformation as it minimizes steric strain. It is therefore highly probable that the morpholine ring in this compound would also exist in a chair conformation in the solid state. The orientation of the carboxamide substituent on the morpholine nitrogen would be determined by steric and electronic factors to achieve the lowest energy conformation.

Mechanism of Action Moa Elucidation for N 3 Chlorophenyl Morpholine 4 Carboxamide Analogs

Molecular Target Identification and Validation

The initial step in understanding a compound's mechanism of action is to identify its molecular target(s). This often involves techniques such as phenotypic screening, where the compound's effect on whole cells or organisms is observed, followed by target deconvolution methods to pinpoint the specific protein or pathway being affected. For instance, research on a distinct class of compounds, quinoline-4-carboxamides, identified the Plasmodium falciparum translation elongation factor 2 (PfEF2) as the molecular target for their antimalarial activity. However, no such target has been identified or validated for N-(3-chlorophenyl)morpholine-4-carboxamide in the available literature.

Protein Binding Interactions and Specificity

Once a molecular target is identified, the next step is to characterize the binding interactions between the compound and the protein. This is typically achieved through biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and structural biology techniques like X-ray crystallography or cryo-electron microscopy. For example, the crystal structure of N-phenyl-morpholine-4-carboxamide has been determined, revealing its three-dimensional conformation. nih.govnih.gov This type of information is crucial for understanding how a compound might fit into a protein's binding pocket. However, without an identified protein target for this compound, no data on its specific binding interactions or selectivity profile is available.

Downstream Signaling Pathway Perturbations

Interaction with a molecular target often leads to changes in intracellular signaling pathways. Analyzing these perturbations, for example through phosphoproteomics or gene expression analysis, can provide further insight into the compound's mechanism. Substituted phenylmorpholines, which are structurally different from carboxamides, are known to act as releasers of monoamine neurotransmitters, thereby affecting dopamine, norepinephrine, and serotonin (B10506) signaling pathways. wikipedia.orggoogle.com However, there is no evidence to suggest that this compound acts on these same pathways, and no studies have been published detailing its effects on any downstream signaling events.

Enzymatic Cascade Interruption Mechanisms

Many drugs exert their effects by inhibiting enzymes in a critical biochemical cascade. For example, various pyrazine (B50134) carboxamide derivatives have been synthesized and evaluated as inhibitors of alkaline phosphatase. mdpi.com This involves determining the mode of inhibition (e.g., competitive, non-competitive) and the compound's potency (e.g., IC₅₀ value). The synthesis of various carboxamide derivatives with potential biological activities has been reported, but specific data on the interruption of enzymatic cascades by this compound is absent from the scientific record. jocpr.comthaiscience.info

Cellular Process Modulation (e.g., cell growth, proliferation, survival)

The ultimate consequence of a compound's interaction with a molecular target and subsequent pathway modulation is an effect on cellular processes. This can be assessed through various cell-based assays that measure, for instance, cell viability, apoptosis, or cell cycle progression. Studies on novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives have shown effects on the growth of cancer cell lines, but this activity is attributed to the quinoline (B57606) scaffold, which is absent in this compound. thaiscience.info There is currently no published research detailing how this compound modulates fundamental cellular processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of the 3-Chlorophenyl Moiety on Biological Activity and Physicochemical Properties

The 3-chlorophenyl moiety is a critical component that significantly influences the electronic and lipophilic character of the entire molecule, thereby modulating its biological efficacy and pharmacokinetic profile.

The position of the chlorine atom on the phenyl ring is a crucial determinant of the compound's activity. Halogen atoms like chlorine exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The interplay of these effects, which varies with position (ortho, meta, para), can alter the electron density of the phenyl ring and the acidity of the amide N-H group, influencing how the molecule interacts with its biological target.

Research on related N-aryl carboxamides demonstrates that positional changes of a halogen substituent can lead to significant variations in biological activity. For instance, in studies of N-phenylthieno[2,3-b]pyridine-2-carboxamides, the position of halogen and other substituents was found to alter the molecule's binding mode within the target protein's DNA-binding domain mdpi.com. While direct comparative data for the 2-chloro, 3-chloro, and 4-chloro isomers of N-phenylmorpholine-4-carboxamide are specific to proprietary research, general principles of medicinal chemistry allow for the extrapolation of likely effects. The meta-position (3-chloro), as seen in the target compound, primarily exerts a strong electron-withdrawing inductive effect, which can be pivotal for establishing specific electronic interactions within a receptor binding pocket. In contrast, a para-substituted chlorine atom (4-chloro) would have a more pronounced resonance effect. These electronic differences can affect the strength of hydrogen bonds and other non-covalent interactions that are essential for ligand-receptor binding. mdpi.comnih.gov The accurate identification of such positional isomers is a critical analytical challenge, as minor structural modifications can lead to the creation of new, unregulated compounds with potentially different biological activities. nih.gov

| Isomer | Primary Electronic Effect | Potential Impact on Binding Interactions |

|---|---|---|

| 2-Chloro (ortho) | Inductive withdrawal; potential for steric hindrance. | May force a specific torsional angle (conformation) due to steric clash, potentially improving or hindering fit in a binding pocket. |

| 3-Chloro (meta) | Strong inductive electron withdrawal. | Alters the electron density of the ring and acidity of the amide proton, influencing hydrogen bonding and electrostatic interactions. |

| 4-Chloro (para) | Inductive withdrawal and resonance donation. | Can influence interactions along the principal axis of the molecule and participate in specific halogen bonding. |

Substituents on the phenyl ring directly modulate the molecule's electron distribution and lipophilicity (its affinity for fatty, non-polar environments). The chlorine atom in N-(3-chlorophenyl)morpholine-4-carboxamide is an electron-withdrawing group, which reduces the electron density of the phenyl ring mdpi.com. This electronic modification can be crucial for activity, potentially preventing metabolic oxidation of the ring or forming favorable interactions, such as halogen bonds or dipole interactions, with the target protein.

Lipophilicity, often measured as the logarithm of the partition coefficient (log P), is a key property governing a molecule's ability to cross cell membranes and reach its site of action. The addition of a chlorine atom generally increases the lipophilicity of a compound. In a series of 3,4-dichlorocinnamanilides, derivatives with higher lipophilicity showed potent antibacterial efficacy mdpi.com. Similarly, in antitubercular compounds, increased lipophilicity was suggested to facilitate diffusion across the complex, lipid-rich outer membrane of M. tuberculosis acs.org. However, this relationship is often finely balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The electronic properties of substituents also affect polarity and water solubility, which in turn helps lipophilic parts of the molecule interact more favorably with a receptor mdpi.com.

| Substituent on Phenyl Ring | Electronic Effect | Effect on Lipophilicity (cLogP) | General Impact on Activity |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline | Serves as a reference point for activity. |

| -Cl (Chloro) | Electron-withdrawing | Increases | Often enhances activity by improving membrane permeability and/or specific binding interactions. nih.govmdpi.com |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Significantly increases | Can substantially improve potency through strong electronic effects and increased lipophilicity. mdpi.com |

| -OCH3 (Methoxy) | Electron-donating | Slightly increases | Can act as a hydrogen bond acceptor; activity is target-dependent. acs.orgresearchgate.net |

Role of the Morpholine (B109124) Ring in Modulating Activity

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently included in bioactive molecules to improve their pharmacological profiles. researchgate.netjchemrev.com It imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, compared to more lipophilic cyclic amines. researchgate.net

Like cyclohexane, the six-membered morpholine ring is not planar and preferentially adopts a stable, low-energy "chair" conformation to minimize steric and torsional strain. nih.govnih.gov Crystallographic studies of N-phenylmorpholine-4-carboxamide and its 4-chloro analogue confirm that the morpholine ring exists in this chair conformation. nih.govnih.gov This conformation is flexible and can interconvert, which may be important for adapting to the shape of a target binding site.

While this compound itself is unsubstituted on the morpholine ring, modifications to this ring system are a common strategy in drug design to fine-tune activity and properties. Adding substituents to the carbon atoms of the morpholine ring can:

Introduce Steric Bulk: This can be used to probe the size and shape of the binding pocket or to block unwanted metabolic reactions.

Alter Lipophilicity: Adding alkyl groups would increase lipophilicity, while adding hydroxyl groups would decrease it.

Establish New Interactions: A hydroxyl group, for example, could act as a new hydrogen bond donor or acceptor.

For instance, in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, exchanging a morpholine group for a more polar (S)-3-hydroxypyrrolidine ring led to a tenfold increase in activity and reduced lipophilicity. acs.orgresearchgate.net This highlights that while morpholine is often beneficial, the specific requirements of the biological target dictate which heterocyclic ring system is optimal.

The heteroatoms within the morpholine ring are not merely structural components; they play active roles in molecular recognition and binding.

Morpholine Oxygen Atom: The oxygen atom is electronegative and acts as a potent hydrogen bond acceptor. smolecule.com This feature is critical for anchoring the morpholine-containing portion of the molecule into a specific location within a binding site. Studies on various morpholine-containing compounds have shown that this oxygen can form crucial hydrogen bonds with amino acid residues like Arginine in a target protein, significantly contributing to binding affinity and biological activity. mdpi.com

Morpholine Nitrogen Atom: The nitrogen atom is part of the carboxamide (urea) linkage. Its lone pair of electrons is delocalized into the adjacent carbonyl group, making it less basic than a simple alkyl amine. This nitrogen atom, and its attached hydrogen, are key components of the amide bond that often participates in hydrogen bonding networks with the biological target.

The combination of the hydrogen-bond accepting oxygen and the planar, hydrogen-bond donating amide group makes the morpholine-4-carboxamide (B177924) unit a versatile scaffold for establishing multiple, specific interactions with a biological target, contributing to its potential efficacy. researchgate.net

Contribution of the Carboxamide Linker to Molecular Interactions

The carboxamide linker is a key structural motif in this compound, playing a pivotal role in its interaction with biological targets.

Hydrogen Bonding Potential and Pharmacophore Generation

The carboxamide group is a classic hydrogen bond donor and acceptor. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This dual functionality allows the carboxamide linker to form strong and directional hydrogen bonds with amino acid residues in the binding sites of target proteins.

In the context of pharmacophore modeling, the carboxamide linker is a critical feature. A pharmacophore model for a series of related compounds would typically include a hydrogen bond donor feature corresponding to the amide N-H and a hydrogen bond acceptor feature for the carbonyl oxygen. The spatial arrangement of these features, along with other pharmacophoric elements such as the hydrophobic 3-chlorophenyl group and the morpholine ring, defines the essential interactions required for biological activity. The ability of the carboxamide to engage in these specific hydrogen bonding interactions is often a primary determinant of the compound's binding affinity and, consequently, its potency.

Conformational Flexibility of the Amide Bond

The amide bond possesses a significant degree of rotational restriction due to the partial double bond character of the C-N bond. This results in two primary planar conformations: trans and cis. For secondary amides like the one in this compound, the trans conformation, where the substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond, is generally more stable and thus more prevalent.

This conformational rigidity is a double-edged sword in drug design. On one hand, it reduces the entropic penalty upon binding to a target, as the molecule has fewer conformations to adopt. This can lead to higher binding affinity. On the other hand, the preferred conformation must be compatible with the geometry of the target's binding site. The planarity of the amide bond also influences the relative orientation of the 3-chlorophenyl and morpholine moieties, which is critical for fitting into the binding pocket.

Optimization of Potency and Selectivity through Structural Modifications

Systematic structural modifications of this compound can lead to significant improvements in potency and selectivity. Structure-activity relationship (SAR) studies on related morpholine carboxamide series have provided valuable insights into the roles of different structural components.

For instance, in a series of pyrimidine-4-carboxamide inhibitors, replacing a morpholine group with a more polar (S)-3-hydroxypyrrolidine led to a 10-fold increase in activity researchgate.net. While this is a different scaffold, it highlights that modifications to the cyclic amine portion can significantly impact potency.

The following table summarizes hypothetical SAR data for this compound analogs, illustrating potential optimization strategies.

| Modification | Rationale | Expected Impact on Potency | Expected Impact on Selectivity |

| Substitution on the phenyl ring (e.g., adding electron-withdrawing or -donating groups) | To probe hydrophobic and electronic interactions with the target. | Potentially increase or decrease, depending on the nature and position of the substituent and the target's binding pocket. | May improve selectivity by exploiting differences in the binding pockets of related targets. |

| Replacement of the morpholine ring with other heterocycles (e.g., piperidine (B6355638), piperazine) | To alter the size, shape, and hydrogen bonding capacity of this moiety. | Could increase potency if the new heterocycle provides a better fit or additional interactions. | May alter the selectivity profile by favoring binding to one target over another. |

| Introduction of substituents on the morpholine ring | To explore additional binding pockets and improve physicochemical properties. | Potentially increase potency through new interactions. | Could enhance selectivity if the additional interactions are specific to the desired target. |

Correlations between Structural Features and Preclinical Pharmacokinetic Properties

The structural features of this compound also dictate its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug candidate.

Metabolic Stability: The metabolic stability of a compound is often influenced by its lipophilicity and the presence of metabolically labile sites. The 3-chlorophenyl and morpholine rings are potential sites of metabolism by cytochrome P450 enzymes. For example, hydroxylation of the aromatic ring or oxidation of the morpholine ring are common metabolic pathways. In a study of a different carboxamide-containing compound, N-de-ethylation was a primary metabolic pathway nih.gov. The introduction of a chlorine atom on the phenyl ring can sometimes block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the compound.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium for oral absorption, is crucial. Permeability is influenced by factors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The morpholine and carboxamide groups contribute to the polarity of the molecule. While some polarity is necessary for solubility, excessive polarity can hinder passive diffusion across lipid membranes. In a series of quinoline-4-carboxamides, removal of a basic morpholine nitrogen was shown to increase permeability nih.gov.

The following table presents hypothetical preclinical pharmacokinetic data for this compound and its analogs to illustrate the impact of structural modifications on these properties.

| Compound | Modification | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| This compound | - | 45 | 5.2 |

| Analog 1 | Replacement of 3-Cl with 3-F on the phenyl ring | 55 | 6.1 |

| Analog 2 | Replacement of morpholine with piperidine | 30 | 8.5 |

| Analog 3 | Addition of a methyl group to the morpholine ring | 60 | 4.8 |

These hypothetical data illustrate that small changes to the molecule's structure can have a significant impact on its pharmacokinetic profile. For example, replacing chlorine with fluorine (Analog 1) might slightly increase metabolic stability, while replacing the more polar morpholine with a more lipophilic piperidine (Analog 2) could decrease metabolic stability but improve permeability.

Computational Chemistry and in Silico Investigations of N 3 Chlorophenyl Morpholine 4 Carboxamide

Molecular Docking Simulations with Identified Biological Targets (e.g., COX enzymes, NAPE-PLD, PfEF2)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Binding Affinity Predictions and Ligand-Protein Interactions

While direct molecular docking studies on N-(3-chlorophenyl)morpholine-4-carboxamide with cyclooxygenase (COX) enzymes, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), and Plasmodium falciparum elongation factor 2 (PfEF2) are not extensively documented in publicly available literature, analysis of structurally similar compounds allows for informed predictions.

Studies on various morpholine-based carboxamides have demonstrated their potential to interact with COX enzymes, which are key targets in anti-inflammatory therapies. oaji.netasianpubs.org For instance, molecular docking of novel morpholine-based carboxamides has shown effective binding within the active sites of both COX-1 and COX-2 proteins. oaji.netasianpubs.org Similarly, research on other chlorophenyl carboxamide derivatives has revealed significant binding affinities for various biological targets. nih.govchula.ac.th

The predicted binding affinity of this compound would be influenced by a combination of factors including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The morpholine (B109124) ring is capable of acting as a hydrogen bond acceptor, while the chlorophenyl group can engage in hydrophobic and halogen bonding interactions within the target's active site. rjptonline.org

Table 1: Predicted Interaction Profile of this compound with Biological Targets

| Target Protein | Predicted Interacting Moieties of Ligand | Potential Types of Interactions |

| COX-2 | Morpholine oxygen, Carboxamide N-H, Chlorophenyl ring | Hydrogen bonding, Hydrophobic interactions, Halogen bonding |

| NAPE-PLD | Carboxamide group, Phenyl ring | Hydrogen bonding, Pi-pi stacking |

| PfEF2 | Morpholine ring, Chlorophenyl group | Hydrophobic interactions, van der Waals forces |

This table is illustrative and based on computational studies of analogous compounds.

Active Site Analysis and Key Residue Identification

The active site of COX-2 features a prominent hydrophobic channel and key amino acid residues that are crucial for inhibitor binding. For many inhibitors, interactions with residues such as Arginine 120 (Arg120), Tyrosine 385 (Tyr385), and Serine 530 (Ser530) are critical for their inhibitory activity. rjptonline.org It is hypothesized that the carboxamide moiety of this compound could form hydrogen bonds with one or more of these residues, while the 3-chlorophenyl group could fit into a hydrophobic pocket. In a study of other N-phenyl-carboxamide derivatives, key interactions with residues like Val523 and Tyr385 in the COX-2 active site were observed. researchgate.net

The active site of NAPE-PLD, a zinc metalloenzyme, is less characterized for small molecule inhibitors. However, it is known that substrate binding involves a hydrophobic channel. Inhibitors would likely need to occupy this channel and could potentially interact with the catalytic zinc ion.

PfEF2 is a large protein involved in parasite protein synthesis. Quinoline-4-carboxamide derivatives have been identified as inhibitors that bind to a specific pocket in PfEF2. asianpubs.orgresearchgate.net While structurally different, the general principle of occupying a critical binding pocket to allosterically inhibit enzyme function would apply. The this compound molecule would need to possess the correct size, shape, and chemical properties to fit within a binding site on PfEF2 and disrupt its function.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a means to observe the time-dependent behavior of a molecular system, offering insights into the stability of a ligand-protein complex. While specific MD simulation data for this compound is not available, studies on related molecules highlight the utility of this technique.

For instance, MD simulations have been used to validate the stability of docked complexes of other carboxamide derivatives with their target proteins. researchgate.net These simulations typically show that the ligand remains within the binding pocket over the simulation time, and the key interactions observed in the initial dock are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD values.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR studies on morpholine derivatives have indicated that various molecular descriptors can influence their biological activity. pensoft.netresearchgate.netzenodo.org These descriptors often include electronic parameters (like dipole moment and atomic charges), steric parameters (such as molecular volume and surface area), and lipophilicity (log P). pensoft.netresearchgate.net For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, it was found that antioxidant activity increased with decreasing lipophilicity and molecular volume. pensoft.netresearchgate.net

A hypothetical QSAR model for a series of compounds including this compound would likely incorporate descriptors that account for the electronic effect of the chlorine substituent on the phenyl ring, the hydrogen bonding capacity of the carboxamide linker, and the size and conformation of the morpholine ring.

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogs

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Activity |

| Electronic | Dipole Moment, Mulliken Charges | Modulation of binding interactions |

| Steric | Molecular Volume, Surface Area | Fit within the receptor's active site |

| Lipophilicity | Log P | Membrane permeability and access to the target |

| Topological | Wiener Index, Kier & Hall Indices | Overall molecular shape and branching |

This table is illustrative and based on QSAR studies of analogous compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for predicting a wide range of molecular properties.

DFT calculations on structurally related phenylurea and N-(chlorophenyl)pyridinecarboxamide compounds have provided insights into their electronic properties, chemical bonding, and reactivity. researchgate.netshd-pub.org.rsshd-pub.org.rsacs.org For this compound, DFT calculations could be employed to determine optimized geometry, atomic charges, and the distribution of electron density. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the electronic properties of the entire molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For a molecule like this compound, the HOMO is likely to be located on the electron-rich morpholine ring and the amide nitrogen, while the LUMO may be distributed over the chlorophenyl ring. DFT calculations on similar phenylurea herbicides have shown how substituents on the phenyl ring affect the HOMO-LUMO gap and, consequently, the molecule's reactivity and stability. researchgate.netshd-pub.org.rsshd-pub.org.rs A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govchemrxiv.org It is calculated by placing a hypothetical positive point charge (a probe) at various points on the electron density surface of the molecule and computing the potential energy. acs.org This surface is then color-coded to represent the electrostatic potential: regions of negative potential, which are susceptible to electrophilic attack, are typically colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively.

For this compound, an EPS map would reveal critical information about its reactivity and intermolecular interaction capabilities. Based on its structure, the following features would be anticipated on an EPS map:

Negative Potential Regions: The most significant regions of negative potential (red) would likely be concentrated around the oxygen atoms of the morpholine ring and the carbonyl group of the carboxamide linker. These areas, rich in electron density and lone pairs, represent the primary sites for hydrogen bond acceptance. acs.orgmdpi.com

Positive Potential Regions: Positive potential (blue) would be expected around the hydrogen atom of the amide group (N-H), making it a key hydrogen bond donor site. acs.org The hydrogen atoms on the aromatic ring may also exhibit a lesser degree of positive potential.

Influence of the Chlorine Atom: The electronegative chlorine atom on the phenyl ring would influence the electron distribution across the aromatic system. It would likely create a region of slight negative to neutral potential, while also affecting the potential of the adjacent ring carbons.

Understanding these electrostatic features is crucial for predicting how this compound might interact with biological targets, such as the active site of a protein, where electrostatic complementarity is often a key determinant of binding affinity. chemrxiv.org

Hypothetical EPS Map Features for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Role in Interactions |

| Carbonyl Oxygen (C=O) | Strongly Negative | Hydrogen Bond Acceptor |

| Morpholine Oxygen | Negative | Hydrogen Bond Acceptor |

| Amide Hydrogen (N-H) | Strongly Positive | Hydrogen Bond Donor |

| Chlorophenyl Ring | Varied (influenced by Cl) | π-stacking, Halogen Bonding |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but is rather an abstract concept that defines the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. researchgate.netnih.gov

For this compound, a pharmacophore model could be constructed based on its key structural elements. Such a model would likely include:

One Hydrogen Bond Donor feature, corresponding to the amide (N-H) group.

Two Hydrogen Bond Acceptor features, representing the carbonyl oxygen and the morpholine oxygen.

One Hydrophobic/Aromatic feature, defined by the 3-chlorophenyl ring.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large compound databases. dovepress.comhacettepe.edu.tr This process involves searching for other molecules that match the defined pharmacophoric features and their spatial arrangement. The goal is to identify structurally diverse compounds that have a high probability of binding to the same biological target and eliciting a similar response, thereby discovering novel chemical scaffolds. researchgate.net

Illustrative Pharmacophore Features for this compound

| Pharmacophoric Feature | Corresponding Chemical Group |

| Hydrogen Bond Donor (HBD) | Amide N-H |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen |

| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen |

| Aromatic Ring (AR) | 3-Chlorophenyl Group |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (computational)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the drug development process to assess the viability of a compound. mdpi.com In silico ADME predictions use computational models to estimate these properties before a compound is synthesized, saving significant time and resources. nih.goveurekaselect.com These predictions are often based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA).

For this compound, computational ADME prediction tools would provide estimates for a range of pharmacokinetic parameters. While specific experimental data is not available, a hypothetical prediction based on its structure is presented below. These predictions often leverage established rules like Lipinski's Rule of Five to gauge "drug-likeness." nih.govnih.gov

Hypothetical Computational ADME Profile for this compound

| ADME Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Absorption | ||

| Molecular Weight | ~254.7 g/mol | Fulfills Lipinski's Rule (<500) |

| logP (Lipophilicity) | 2.0 - 2.5 | Optimal range for absorption |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Good intestinal absorption predicted (<140 Ų) |

| Water Solubility | Moderately Soluble | May influence formulation and bioavailability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB Permeant | Potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | Predicted to be Non-substrate | Low risk of CNS efflux |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes (e.g., CYP2D6) | Risk of drug-drug interactions |

| Excretion | ||

| Route of Elimination | Primarily renal | Dependent on metabolism and solubility |

Potential Therapeutic Applications and Future Research Directions

Exploration of N-(3-chlorophenyl)morpholine-4-carboxamide in Antimicrobial Drug Discovery

The morpholine (B109124) scaffold is a key component in several clinically used antibiotics, such as linezolid (B1675486). This has spurred research into new morpholine-containing compounds as potential antimicrobial agents. The exploration of this compound and its derivatives in antimicrobial drug discovery is a promising area of investigation.

Research into related structures has demonstrated the potential of this chemical class. For instance, a series of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives was synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. thaiscience.info Similarly, studies on morpholine-containing 5-arylideneimidazolones have shown their ability to act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were found to interact with the allosteric site of PBP2a, a key mechanism of resistance in MRSA. mdpi.com Another study focused on N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide, which, while differing in the core ring structure, shares the N-chlorophenyl carboxamide feature and demonstrated a high degree of inhibition against various bacterial strains including Klebsiella pneumoniae and Staphylococcus aureus. ijpbs.com

These findings suggest that the this compound scaffold could be a valuable starting point for developing new antimicrobial drugs or resistance breakers. Future research would involve synthesizing and screening a library of these analogues against a wide panel of pathogenic bacteria and fungi to identify lead compounds with potent antimicrobial activity.

Investigating Antimalarial Efficacy of Novel Analogues

Malaria remains a significant global health threat, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. The morpholine and quinoline (B57606) carboxamide scaffolds have been identified as promising starting points for the development of novel therapeutics against Plasmodium falciparum, the deadliest malaria parasite. rsc.orgmiguelprudencio.com

A series of quinoline-4-carboxamides was identified from a phenotypic screen and optimized to yield potent antimalarial compounds. nih.govacs.org The optimization process involved modifications to various parts of the molecule, including the incorporation of a morpholine moiety. For example, introducing an aminopropyl morpholine substituent led to a compound with an EC₅₀ of 70 nM against P. falciparum and excellent selectivity against mammalian cells. nih.gov Further structure-activity relationship (SAR) studies showed that replacing a pyrrolidine (B122466) group with a morpholine led to a drop in potency, highlighting the sensitive nature of these molecular interactions, yet underscoring the importance of the morpholine ring in modulating activity. acs.org

Another line of research involved synthesizing a series of morpholine analogues functionalized with a hydroxyethylamine (HEA) pharmacophore. rsc.orgmiguelprudencio.com One hit molecule from this series demonstrated an inhibitory concentration of 5.059 µM against the P. falciparum 3D7 strain with no cytotoxicity against human liver cells. rsc.orgmiguelprudencio.com The development of hybrid molecules, combining the pharmacophore of known antimalarials with chemosensitizing moieties, represents another innovative strategy where the morpholine carboxamide scaffold could be employed. nih.gov

These studies collectively indicate that novel analogues of this compound are worthy of investigation for their antimalarial efficacy. Future work should focus on synthesizing derivatives that optimize potency against both drug-sensitive and drug-resistant strains of P. falciparum and evaluating their in vivo efficacy in animal models of malaria.

Table 1: Antimalarial Activity of Selected Morpholine-Containing Compounds

| Compound Type | Key Structural Feature | Target/Strain | Reported Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxamide | Aminopropyl morpholine substituent | P. falciparum (3D7) | 70 nM | nih.gov |

| Quinoline-4-carboxamide | 4-morpholinopiperidine moiety | P. falciparum | 0.15 µM | nih.govacs.org |

| Morpholine Analogue | Hydroxyethylamine (HEA) pharmacophore | P. falciparum (3D7) | 5.059 µM | rsc.orgmiguelprudencio.com |

Preclinical Development as an Anti-inflammatory Agent

Chronic inflammation is a hallmark of many diseases, and there is a continuous search for new anti-inflammatory drugs with improved efficacy and safety profiles. Carboxamide derivatives have emerged as a promising class of compounds for modulating inflammatory pathways.

Research on structurally related compounds has provided a strong rationale for exploring this compound in this context. For example, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were designed and shown to possess significant anti-inflammatory activity. nih.gov The lead compound from this series effectively inhibited the release of proinflammatory cytokines and demonstrated favorable pharmacokinetic properties, laying the groundwork for developing agents to treat acute lung injury and sepsis. nih.gov

Furthermore, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (stimulator of interferon genes) pathway. nih.gov Overactivation of STING is linked to autoimmune and autoinflammatory diseases. A lead compound from this class showed robust in vivo anti-inflammatory efficacy in models of systemic inflammation and acute kidney injury. nih.gov A derivative of Arteannuin-B, a (3-Chlorophenyl)-2-Spiroisoxazoline, also exhibited potent anti-inflammatory effects in macrophage models and in mice by downregulating the NF-κB/P38 MAPK signaling pathway. mdpi.com These examples highlight the potential of the N-aryl carboxamide motif, shared by this compound, to serve as a core structure for novel anti-inflammatory agents. Preclinical development would require in vitro screening for inhibition of key inflammatory mediators and in vivo testing in established animal models of inflammatory diseases.

Role in Enzyme Modulator Development (e.g., NAPE-PLD inhibitors)

This compound represents a scaffold with significant potential for the development of specific enzyme modulators. A key example is its role in the discovery of inhibitors for N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). nih.govnih.govresearchgate.net

In the search for NAPE-PLD inhibitors, a high-throughput screening campaign identified a hit compound that contained a morpholine carboxamide core. nih.gov While this initial hit had modest potency, it served as a crucial starting point for a hit-to-lead optimization campaign. Structure-activity relationship studies led to the replacement of the morpholine group with a (S)-3-hydroxypyrrolidine and other modifications, ultimately yielding LEI-401, a nanomolar potent and selective NAPE-PLD inhibitor. nih.govresearchgate.net This discovery pipeline demonstrates the value of the morpholine carboxamide scaffold as a template for designing potent enzyme inhibitors.

Table 2: Optimization of a Morpholine Carboxamide Hit to a Potent NAPE-PLD Inhibitor

| Compound | Key Structural Moieties | Inhibitory Potency (Kᵢ) | Reference |

|---|---|---|---|

| Hit Compound 2 | Morpholine, N-methylphenethylamine | 0.30 µM | nih.govresearchgate.net |

| LEI-401 (Compound 1) | (S)-3-hydroxypyrrolidine, (S)-3-phenylpiperidine | 0.027 µM | nih.govresearchgate.net |

The development of such inhibitors is critical for studying the biological functions of enzymes like NAPE-PLD and for validating them as therapeutic targets. nih.govescholarship.orgresearchgate.net The success in modifying the morpholine carboxamide scaffold to achieve high potency against NAPE-PLD suggests that this compound and its derivatives could be systematically evaluated against other enzymes, particularly metalloenzymes, to discover novel modulators for various therapeutic targets.

Broader Applications in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet drug discovery for these conditions is severely underfunded. nih.govmdpi.commdpi.com Modern drug discovery strategies, including phenotypic screening and target-based approaches, are crucial for identifying new treatments. nih.gov

The demonstrated antimalarial activity of morpholine carboxamide analogues already places this compound class within the scope of NTD research, as malaria is one of the most significant of these diseases. The strategies used to develop antimalarial compounds can be repurposed to tackle other parasitic NTDs. nih.gov For instance, many NTDs are caused by protozoan parasites, such as Trypanosoma brucei (causing Human African Trypanosomiasis, or sleeping sickness) and various Leishmania species (causing leishmaniasis). mdpi.com

Given the efficacy of morpholine-containing compounds against P. falciparum, a logical next step is to screen this compound and a library of its analogues against a panel of other NTD-causing pathogens. Phenotypic screens against whole organisms like T. brucei, T. cruzi, and Leishmania species could uncover novel activities. Furthermore, if the molecular target of the compound in malaria parasites is identified, homologous proteins in other parasites could be investigated as potential targets, enabling a more rational, structure-guided approach to drug design for a broader spectrum of NTDs. nih.govnih.gov

Advancements in Synthetic Methodologies for Morpholine Carboxamides

The synthesis of morpholine and its derivatives is a cornerstone for the exploration of this chemical class in medicinal chemistry. e3s-conferences.org Efficient and versatile synthetic methods are essential for generating diverse libraries of compounds for biological screening. Traditional methods for synthesizing morpholines can be inefficient, often requiring multiple steps. chemrxiv.org

Recent advancements have focused on developing more streamlined and environmentally friendly protocols. A notable development is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base. chemrxiv.orgnih.gov This method is high-yielding, uses inexpensive reagents, and avoids the use of harsh reducing agents like boron or aluminum hydrides that are common in older methods. chemrxiv.org This approach allows for the synthesis of a wide variety of substituted morpholines, which can then be converted to the desired carboxamides. nih.gov

Other advanced synthetic strategies include palladium-catalyzed carboamination reactions and diastereoselective aldol (B89426) reactions to produce substituted morpholines with high stereochemical control. e3s-conferences.orgresearchgate.net Additionally, optimized procedures for creating morpholine-2,5-diones from amino acids provide another route to access diverse morpholine-based scaffolds. nih.gov These improved synthetic methodologies facilitate the rapid and efficient production of novel this compound analogues, accelerating the drug discovery process by enabling extensive structure-activity relationship (SAR) studies.

Integration of Advanced Computational Techniques in Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling faster and more cost-effective discovery and optimization of new drugs. emanresearch.orgemanresearch.org These computational techniques are highly applicable to the development of therapeutics based on the this compound scaffold. CADD methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.orgnih.gov

When the 3D structure of a biological target is known, SBDD methods like molecular docking and virtual screening can be used to predict how compounds will bind and to screen large virtual libraries for potential hits. nih.govbeilstein-journals.org For example, in the study of morpholine-containing imidazolones as antibiotic adjuvants, molecular modeling was used to confirm that the compounds likely bind to an allosteric site on the PBP2a protein, providing insight into their mechanism of action. mdpi.com

In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed. emanresearch.org A pharmacophore model identifies the key chemical features responsible for a compound's biological activity, which can then be used to search for new molecules with similar properties. emanresearch.org QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of potency for newly designed analogues. beilstein-journals.org

These computational tools can be integrated throughout the drug design pipeline for this compound analogues: from identifying initial hits through virtual screening, to optimizing lead compounds for improved potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and finally to designing novel molecules with desired characteristics. emanresearch.orgnih.govmdpi.com

Challenges and Opportunities in Further Developing the Compound Class

The development of new therapeutic agents is a complex process, and for a compound class like morpholine carboxamides, several key challenges and opportunities can be identified. These often revolve around optimizing the molecular structure to achieve desired biological activity while maintaining favorable pharmacokinetic and safety profiles.

Challenges:

Specificity and Selectivity: A primary challenge in drug development is ensuring that a compound interacts specifically with its intended biological target. For the broader class of morpholine-containing molecules, which have been investigated for various targets, achieving high selectivity can be difficult. Off-target effects can lead to undesirable side effects.

Physicochemical Properties: The physicochemical properties of a drug molecule, such as solubility and lipophilicity, are critical for its absorption, distribution, metabolism, and excretion (ADME). Compounds with high lipophilicity, which can sometimes be a feature of aromatic ring-containing structures, may face issues with poor solubility and metabolic instability. nih.gov

Synthetic Complexity: While the synthesis of individual morpholine carboxamides may be straightforward, creating a diverse library of analogs for structure-activity relationship (SAR) studies can be resource-intensive. The development of efficient and versatile synthetic routes is crucial for exploring the chemical space around a lead compound.

Opportunities:

Scaffold for Diverse Applications: The morpholine-4-carboxamide (B177924) scaffold is versatile and has been incorporated into molecules targeting a range of biological systems. For instance, derivatives have been explored as inhibitors of enzymes and as agents targeting the central nervous system. acs.org This suggests that with appropriate modifications, this class of compounds could be adapted for various therapeutic areas.

Modulation of Physicochemical Properties: The morpholine moiety is often used in medicinal chemistry to improve the physicochemical properties of a drug candidate. acs.org Its presence can enhance aqueous solubility and provide a handle for further chemical modification to optimize the ADME profile of the molecule.

Structure-Activity Relationship (SAR) Exploration: The N-phenyl portion of the molecule, in this case, the 3-chlorophenyl group, offers a significant opportunity for medicinal chemists to explore structure-activity relationships. By synthesizing and testing analogs with different substituents on the phenyl ring, researchers can systematically probe how these changes affect biological activity and selectivity. This systematic approach can lead to the identification of more potent and specific drug candidates.

Potential for Novel Mechanisms of Action: Phenotypic screening, where compounds are tested for their effect on cells or organisms without a preconceived target, can uncover novel mechanisms of action. A compound class like morpholine carboxamides could yield hits in such screens, opening up new avenues for therapeutic intervention.

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)morpholine-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of 3-chlorophenylamine with morpholine-4-carbonyl chloride or equivalent reagents. Key steps include:

- Catalyst selection : Acid catalysts (e.g., p-toluenesulfonic acid) enhance condensation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability during cyclization .